![molecular formula C18H19ClN2O3 B2434733 [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386279-16-9](/img/structure/B2434733.png)
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique chemical properties that make it an ideal candidate for various applications in the field of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is not fully understood. However, it has been shown to have an inhibitory effect on various enzymes, including cytochrome P450 and monoamine oxidase. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to bind to various receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of various drugs and toxins. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to bind to various receptors in the brain, which can affect neurotransmitter release and uptake.
Advantages and Limitations for Lab Experiments
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has various advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for certain enzymes and receptors, which can make it an ideal candidate for studying specific biochemical pathways. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Future Directions
There are many future directions for research on [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. One direction is to further explore its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, future research could focus on developing new synthesis methods for [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate that are more efficient and cost-effective. Finally, future research could focus on exploring the mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in more detail to better understand its biochemical and physiological effects.
Synthesis Methods
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-amino-4-phenylbutyric acid, followed by the addition of methyl chloroformate. This process results in the formation of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate.
Scientific Research Applications
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been widely studied for its potential use in scientific research. This compound has been shown to have various applications in the field of biochemistry and pharmacology, including the study of enzyme inhibition, receptor binding, and drug metabolism. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-13(7-8-14-5-3-2-4-6-14)21-17(22)12-24-18(23)15-9-10-16(19)20-11-15/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPNYXNLCUAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

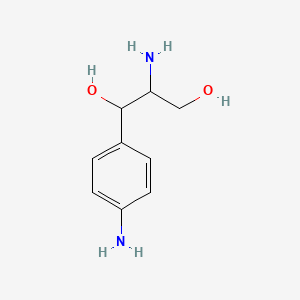
![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2434651.png)
![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434654.png)

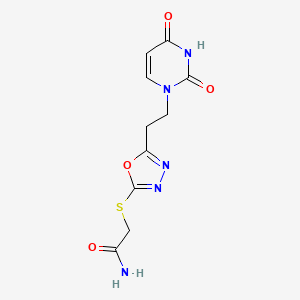
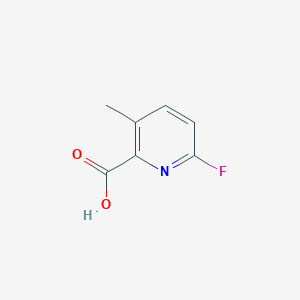
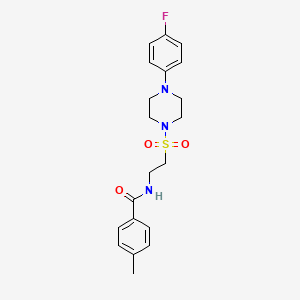
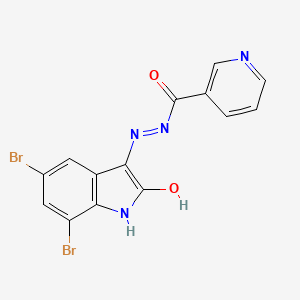

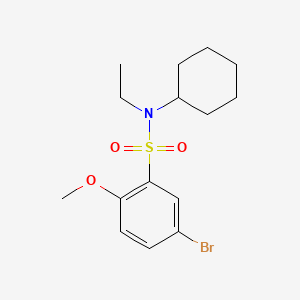
![N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide](/img/structure/B2434667.png)
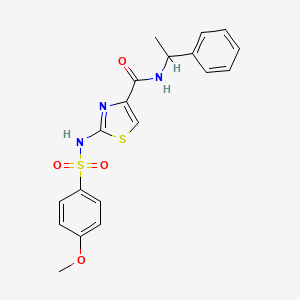
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)